![molecular formula C21H36O3 B14318308 1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL CAS No. 112618-81-2](/img/structure/B14318308.png)
1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL is an organic compound that belongs to the class of alcohols and phenols It is characterized by the presence of a decylphenoxy group attached to an ethoxypropanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL typically involves the reaction of 4-decylphenol with ethylene oxide to form 4-decylphenoxyethanol. This intermediate is then reacted with epichlorohydrin to produce the final compound. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium dichromate or pyridinium chlorochromate.
Reduction: The compound can be reduced to form corresponding ethers or alkanes using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Acidified potassium dichromate (K2Cr2O7) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethers and alkanes.
Substitution: Various phenoxy derivatives.
Applications De Recherche Scientifique
1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals, including lubricants and emulsifiers.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Its phenoxy group can also interact with specific enzymes, inhibiting their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-[2-(4-Chlorophenoxy)ethoxy]propan-1-OL: Similar structure but with a chlorophenoxy group instead of a decylphenoxy group.
1-[2-(4-Methylphenoxy)ethoxy]propan-1-OL: Contains a methylphenoxy group, leading to different chemical properties and applications.
1-[2-(4-Ethylphenoxy)ethoxy]propan-1-OL:
Uniqueness: 1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL is unique due to its long decyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and emulsifiers.
Propriétés
Numéro CAS |
112618-81-2 |
|---|---|
Formule moléculaire |
C21H36O3 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
1-[2-(4-decylphenoxy)ethoxy]propan-1-ol |
InChI |
InChI=1S/C21H36O3/c1-3-5-6-7-8-9-10-11-12-19-13-15-20(16-14-19)23-17-18-24-21(22)4-2/h13-16,21-22H,3-12,17-18H2,1-2H3 |
Clé InChI |
OIOMEOKUUXTSIM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC=C(C=C1)OCCOC(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


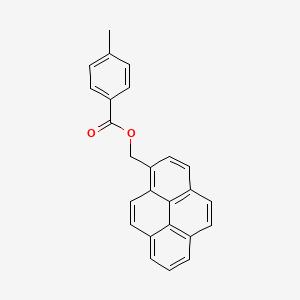
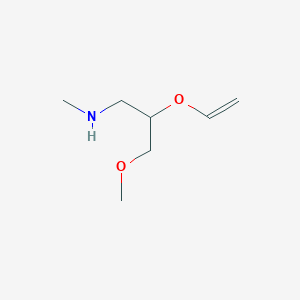
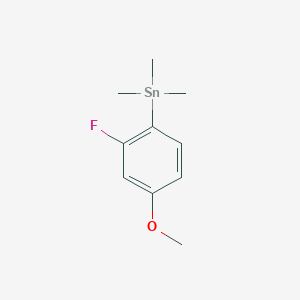

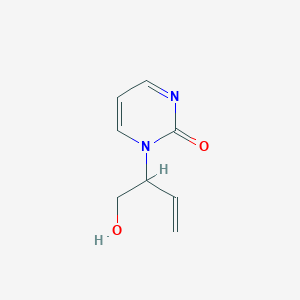

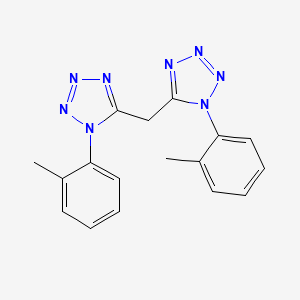
![1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl-](/img/structure/B14318283.png)

methanone](/img/structure/B14318293.png)


![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)

